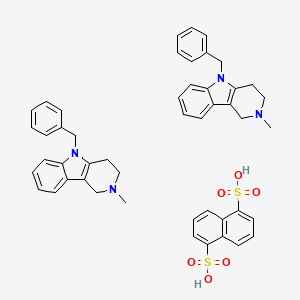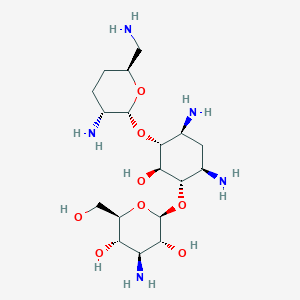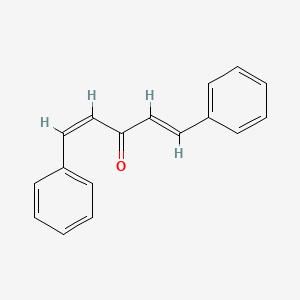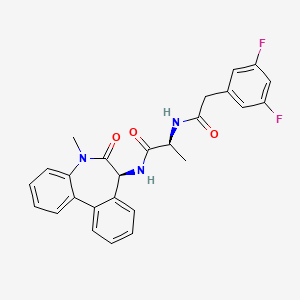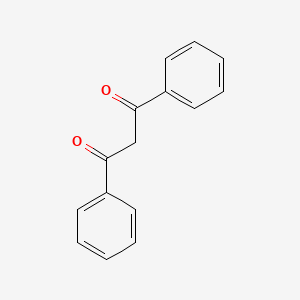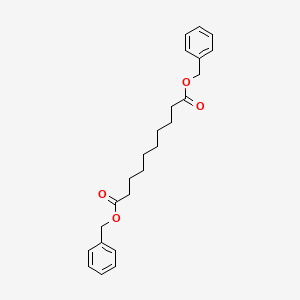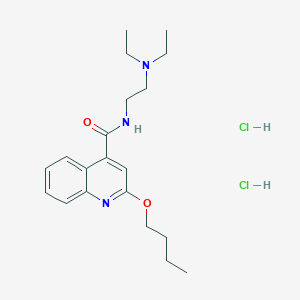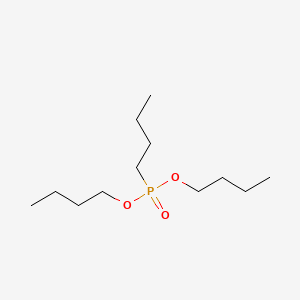
Di(dansyl)cystine
Overview
Description
Di(dansyl)cystine is a fluorescent label for tropomyosin . It has a molecular formula of C30H34N4O8S4 .
Molecular Structure Analysis
Di(dansyl)cystine has a molecular formula of C30H34N4O8S4 . The molecule contains a total of 83 bonds, including 49 non-H bonds, 28 multiple bonds, 15 rotatable bonds, 6 double bonds, 22 aromatic bonds, and 4 six-membered rings .Chemical Reactions Analysis
Dansyl-based probes, such as DN-C, have been used to detect cysteine based on a d-PeT switching mechanism . In the presence of cysteine, these probes exhibit a turn-on fluorescence signal and significant fluorescence intensity enhancement .Scientific Research Applications
Cell Death Detection
“Di(dansyl)cystine” has been studied as a member of the ApoSense family of novel small molecule detectors of cell death, potentially useful for monitoring cell death in cancer models .
Biomedical Ontology
It may be involved in biomedical ontology, such as phenotype ontology, which classifies and organizes gene-mutant/null phenotypic information .
Future Directions
Future research directions could include the development of synthetically simple and practical probes for selective detection of cysteine, given its broad functional properties within complex biological systems . Potential future directions include the use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .
Mechanism of Action
Target of Action
Di(dansyl)cystine primarily targets amino acids , particularly cysteine . The compound interacts with the free amines present in these amino acids . Cysteine plays a crucial role in protein synthesis, detoxification, and metabolism .
Mode of Action
The mode of action of Di(dansyl)cystine involves a dansylation reaction . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . The free amines in the amino acids react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The dansylation reaction affects the biochemical pathways of amino acids. The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . The rate of hydrolysis of dansyl chloride is constant and low up to pH 9.5 and above this pH, it increases rapidly . The various reactive groups of amino acids and peptides react with dansyl chloride in their unprotonated form .
Pharmacokinetics
The dansylation reaction is known to be influenced by factors such as ph and temperature . The rate of hydrolysis of dansyl chloride is constant and low up to pH 9.5 and above this pH, it increases rapidly . This suggests that the bioavailability of Di(dansyl)cystine may be influenced by the pH of the environment.
Result of Action
The result of the action of Di(dansyl)cystine is the formation of dansylated amino acids . In the presence of cysteine, a dansyl-based probe exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement . This indicates that Di(dansyl)cystine can be used as a fluorescent probe for the detection of cysteine .
Action Environment
The action of Di(dansyl)cystine is influenced by environmental factors such as pH and temperature . The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . Therefore, the action, efficacy, and stability of Di(dansyl)cystine may vary depending on these environmental conditions.
properties
IUPAC Name |
(2R)-3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNAZESEUVNMRR-UXMRNZNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939867 | |
| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(dansyl)cystine | |
CAS RN |
18468-46-7 | |
| Record name | Di(dansyl)cystine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018468467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



